Calix(4)hydroquinone

概要

説明

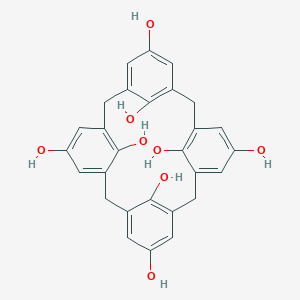

Calix(4)hydroquinone is a macrocyclic compound that belongs to the family of calixarenes. These compounds are known for their unique bowl-shaped structures, which allow them to act as host molecules in supramolecular chemistry. This compound, in particular, is characterized by its four hydroquinone units connected by methylene bridges. This structure provides it with unique chemical and physical properties, making it a subject of interest in various fields of research.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Calix(4)hydroquinone typically involves the condensation of p-tert-butylphenol with formaldehyde under basic conditions. The reaction proceeds through a series of steps, including the formation of intermediate calixarenes, which are then oxidized to form the hydroquinone units. The reaction conditions often involve the use of solvents such as toluene or dichloromethane and catalysts like sodium hydroxide or potassium hydroxide .

Industrial Production Methods: While the industrial production of this compound is not as widespread as other calixarenes, the methods used are similar to those in laboratory synthesis. The process involves large-scale condensation reactions followed by purification steps such as recrystallization or chromatography to obtain the pure compound .

化学反応の分析

Types of Reactions: Calix(4)hydroquinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include calix(4)quinone, partially reduced calixarenes, and various substituted derivatives depending on the reagents and conditions used .

科学的研究の応用

Catalytic Applications

Proton Transfer Catalysis

CHQ has been studied for its ability to catalyze proton transfer reactions, particularly in the context of keto-enol tautomerism. Research indicates that CHQ can form stable tubular aggregates that facilitate the exchange of protons between acetone and water. The efficiency of this catalytic process is influenced by the number of water molecules present, with optimal performance observed with four catalytic water molecules .

Nanotube Formation

When crystallized from water/acetone mixtures, CHQ forms supramolecular nanotubes. These nanotubes exhibit unique self-assembly characteristics due to hydrogen bonding and π-π stacking interactions, making them suitable for applications in nanotechnology and materials science . The ability to design and synthesize such structures opens avenues for developing new materials with specific functionalities.

Electrochemical Applications

Redox Behavior

The electrochemical properties of CHQ have been extensively studied, particularly in relation to its redox behavior. Cyclic voltammetry experiments reveal distinct oxidation and reduction peaks that are crucial for understanding its electron transfer mechanisms. CHQ displays a large anodic peak and a corresponding cathodic peak, which indicate its potential as an electrochemical sensor . These characteristics make it a candidate for applications in electrochemical sensing and energy storage devices.

Biological Applications

Biomolecular Recognition

CHQ has shown promise in recognizing biologically relevant molecules such as dopamine. The design of quinone-hydroquinone calixarene dimers has been explored for their ability to selectively bind dopamine, highlighting potential applications in biosensing and drug delivery systems . This specificity is attributed to the unique binding interactions facilitated by the calixarene structure.

Antimicrobial Activity

Recent studies have investigated the antibacterial and antiviral properties of calixarene derivatives, including those based on CHQ. These derivatives exhibit significant activity against various bacterial strains, suggesting their potential use as therapeutic agents in combating infections . The interaction mechanisms involve hydrogen bonding and hydrophobic interactions with microbial targets.

Material Science Applications

Supramolecular Chemistry

The self-assembly properties of CHQ allow for the creation of complex supramolecular architectures that can be utilized in various material science applications. The formation of nanotubes and other nanostructures can lead to advancements in drug delivery systems, sensors, and nanocomposites. The ability to manipulate these structures at the molecular level is crucial for developing innovative materials with tailored properties .

Summary Table: Applications of Calix(4)hydroquinone

作用機序

The mechanism by which Calix(4)hydroquinone exerts its effects is primarily through its ability to form host-guest complexes. The bowl-shaped structure allows it to encapsulate guest molecules, facilitating various chemical reactions and interactions. The molecular targets and pathways involved include the formation of hydrogen bonds, π-π interactions, and van der Waals forces with the guest molecules .

類似化合物との比較

Calix(4)quinone: Similar in structure but with quinone units instead of hydroquinone units.

Calix(6)hydroquinone: Contains six hydroquinone units, offering different binding properties and applications.

Calix(8)quinone: Larger macrocyclic structure with eight quinone units, used in different applications such as battery materials.

Uniqueness: Calix(4)hydroquinone is unique due to its specific size and the presence of four hydroquinone units, which provide it with distinct redox properties and the ability to form stable host-guest complexes. This makes it particularly useful in applications requiring selective binding and redox activity .

生物活性

Calix(4)hydroquinone (CHQ) is a member of the calixarene family, known for its unique structural properties and diverse biological activities. This article explores the biological activity of CHQ, focusing on its antibacterial properties, catalytic functions, and potential therapeutic applications.

Structural Characteristics

This compound consists of a calixarene scaffold with hydroquinone functionalities. The structure allows for the formation of stable tubular aggregates through hydrogen bonding and π-π stacking interactions, which can encapsulate various small organic molecules . The ability to form such aggregates enhances its catalytic properties and biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of calixarene derivatives, including CHQ. The following table summarizes key findings regarding the antibacterial activity of CHQ and its derivatives:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Hemolytic Activity (HC50) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 1.6 - 3.1 μg/mL | >200 μg/mL |

| Compound 16 | MRSA (NCTC10442) | 1.6 - 3.1 μg/mL | >200 μg/mL |

| Compound 3 | Various Gram-positive bacteria | >50 μg/mL | 16 ± 1 μg/mL |

The data indicates that CHQ exhibits significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant strains, with very low hemolytic activity, suggesting a favorable therapeutic index .

The mechanism by which CHQ exerts its antibacterial effects is primarily through membrane interaction. The cationic groups in functionalized calixarenes enhance their interaction with negatively charged bacterial membranes, facilitating bacterial cell lysis. For instance, compound 16 demonstrated rapid bactericidal action against MRSA, achieving over 99% bacterial reduction within half an hour at sub-MIC concentrations .

Catalytic Properties

In addition to its antibacterial activity, CHQ has been shown to catalyze proton exchange between water and acetone effectively. This catalytic function is attributed to the unique hydrogen bonding properties of its nanotube aggregates, which optimize proton transfer reactions . The efficiency of this process is influenced by the presence of catalytic water molecules, indicating potential applications in organic synthesis and environmental chemistry.

Case Studies

- In Vivo Studies : Research conducted on sulfonated calixarenes demonstrated low toxicity in vivo with no significant adverse effects observed in mouse models. These studies suggest that CHQ and its derivatives may be suitable candidates for further pharmacological development .

- Quantum Chemical Studies : Computational analyses have elucidated the mechanisms underlying the catalytic activities of CHQ, highlighting the role of keto-enol tautomerism in enhancing proton transfer efficiency . These findings provide a theoretical basis for optimizing CHQ derivatives for specific catalytic applications.

特性

IUPAC Name |

pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5,11,17,23,25,26,27,28-octol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24O8/c29-21-5-13-1-14-6-22(30)8-16(26(14)34)3-18-10-24(32)12-20(28(18)36)4-19-11-23(31)9-17(27(19)35)2-15(7-21)25(13)33/h5-12,29-36H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBUQEMVOXCMEQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=C(C(=CC(=C4)O)CC5=C(C1=CC(=C5)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。